molecular formula C19H13F2N3O5 B2697020 N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-12-3

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2697020
CAS No.: 868679-12-3
M. Wt: 401.326
InChI Key: QQNLYHUENGBYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 4-fluoro-3-nitrophenyl carboxamide group and a 2-fluorophenyl methoxy moiety.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5/c20-15-6-2-1-4-12(15)11-29-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNLYHUENGBYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine.

    Carboxamidation: Formation of the carboxamide group through reactions with amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Target Potency (IC50) Solubility Selectivity Clinical Status
User’s Compound Dihydropyridinone carboxamide - 4-Fluoro-3-nitrophenyl
- 2-Fluorophenyl methoxy
Not reported N/A Likely low* Not reported Preclinical (inferred)
BMS-777607 Dihydropyridinone carboxamide - 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl
- 4-Ethoxy, 4-fluorophenyl
Met kinase <10 nM Improved via 4-ethoxy High kinase selectivity Phase I trials
D-11 Dihydropyridinone carboxamide - 4-Fluorobenzyl
- 4,6-Dimethylpyridinone
- Pyrrole carboxamide
Not reported N/A Moderate (inferred) Likely distinct Preclinical

*Inference based on nitro group’s hydrophobicity.

Structural and Functional Insights

  • Substituent Effects on Potency: BMS-777607’s 3-chloro and 2-amino pyridine substitutions enhance Met kinase inhibition (IC50 <10 nM) by optimizing steric and electronic interactions with the ATP-binding pocket . D-11’s dimethylpyridinone and pyrrole groups suggest a divergent target profile, possibly prioritizing metabolic stability over kinase potency .
  • Solubility and Bioavailability: BMS-777607’s 4-ethoxy group improves aqueous solubility, critical for oral bioavailability .
  • Selectivity and Safety :

    • BMS-777607 demonstrates high selectivity across kinases, attributed to its optimized pyridone substitution . The user’s compound’s nitro group could introduce off-target reactivity (e.g., nitroreductase interactions), necessitating further profiling.

Research Findings and Clinical Implications

  • BMS-777607: Achieved complete tumor stasis in Met-dependent xenograft models via oral administration, supported by favorable pharmacokinetics (e.g., half-life, bioavailability) .
  • However, the nitro group may pose challenges in toxicity and solubility, requiring structural optimization.

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a complex structure that includes:

  • Fluorine and nitro substituents : These groups may enhance the compound's binding affinity to biological targets.
  • Dihydropyridine core : This structural motif is often associated with various pharmacological activities.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of fluorine and nitro groups can influence the compound's lipophilicity and electronic properties, potentially enhancing its bioactivity.

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, one study reported that a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may inhibit tumor growth through selective targeting of cancer cell pathways.

Antioxidant and Anti-inflammatory Properties

Docking studies have shown that compounds with similar structures possess excellent antioxidant and anti-inflammatory properties . These activities are crucial for mitigating oxidative stress and inflammation, which are underlying factors in various chronic diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Met Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. These compounds showed improved enzyme potency and selectivity due to strategic substitutions on their structure .
  • In Vivo Efficacy : One analogue demonstrated significant in vivo efficacy with favorable pharmacokinetic profiles, leading to its advancement into phase I clinical trials .

Data Tables

Property Value
Molecular FormulaC19H13F2N3O4
Molar Mass389.42 g/mol
CAS Number[Not available]
Biological ActivitiesAnticancer, Antioxidant

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

Methodological Answer: A robust synthesis begins with the condensation of 1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluoro-3-nitroaniline, using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen. Optimization involves:

  • Temperature control : Maintain 0–5°C during activation to minimize side reactions.
  • Solvent selection : Use DMF for solubility but switch to THF for purification to reduce polar impurities.
  • Stoichiometry : A 1.2:1 molar ratio of carboxy component to amine ensures complete conversion .
    Post-synthesis, monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water).

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO to enhance solubility. Assign peaks by comparing to analogous dihydropyridines:
    • The 2-oxo group appears as a deshielded carbonyl carbon (~165–170 ppm in ¹³C NMR).
    • Aromatic protons from fluorophenyl groups show splitting patterns (e.g., doublet of doublets) due to J-coupling with fluorine .
  • IR : Focus on key functional groups:
    • Stretch at ~1680 cm⁻¹ confirms the carboxamide C=O.
    • Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
  • Fluorescence spectroscopy : Use λex = 280 nm (if applicable) to detect π→π* transitions in the dihydropyridine core .

Advanced Research Questions

Q. What methodologies are effective for X-ray crystallographic analysis of dihydropyridine derivatives, and how can SHELX software address challenges in structural refinement?

Methodological Answer: For crystallography:

  • Crystal growth : Use vapor diffusion (e.g., dichloromethane layered with hexane) to obtain single crystals.
  • Data collection : Employ a synchrotron source for high-resolution data (<1.0 Å) to resolve fluorine positions, which have low electron density.
  • Refinement in SHELXL :
    • Apply restraints to aromatic rings to mitigate disorder caused by fluorophenyl groups.
    • Use the TWIN command if twinning is detected (common in nitro-containing compounds).
    • Validate hydrogen bonding via PLATON to ensure geometric accuracy .

Q. How can researchers analyze the kinase inhibitory activity of this compound, and what experimental models are appropriate for validating selectivity?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Met, EGFR, VEGFR) using in vitro ADP-Glo™ assays. Prioritize kinases with conserved ATP-binding pockets.
  • Cellular models :
    • Use Met-dependent GTL-16 gastric carcinoma cells for IC50 determination (compare to BMS-777607, a known Met inhibitor with IC50 = 3.8 nM) .
    • Counter-screen with HEK293 cells overexpressing off-target kinases to assess selectivity.
  • Structural insights : Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3LQ8 for Met) to identify key interactions (e.g., hydrogen bonds with hinge residues).

Q. How should contradictory data in fluorescence emission studies (e.g., intensity variations under different solvents) be resolved?

Methodological Answer:

  • Solvent polarity effects : Test emission in solvents with varying dielectric constants (e.g., cyclohexane, DMSO). A red shift in polar solvents suggests intramolecular charge transfer.
  • Quenching analysis : Add incremental amounts of nitrobenzene (static quencher) to assess collisional vs. static quenching mechanisms.
  • Quantum yield calculation : Use fluorescein in 0.1 M NaOH (ΦF = 0.95) as a reference. Correct for solvent refractive indices and instrument response .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities in kinase inhibition studies?

Methodological Answer:

  • Force field limitations : Re-run docking with OPLS4 or CHARMM36 to better model fluorine’s van der Waals radius.
  • Solvation effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions in the ATP pocket.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) and compare to docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.